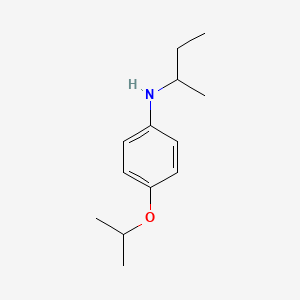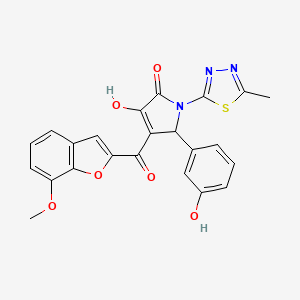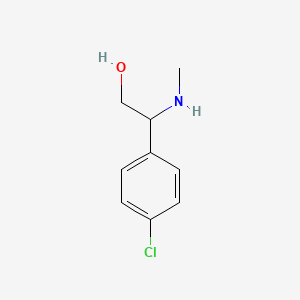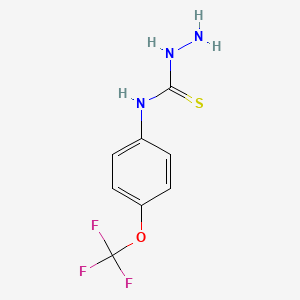
N-(Butan-2-yl)-4-(propan-2-yloxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Butan-2-yl)-4-(propan-2-yloxy)aniline: is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl group. This compound is characterized by the presence of a butan-2-yl group attached to the nitrogen atom and a propan-2-yloxy group attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-4-(propan-2-yloxy)aniline typically involves the following steps:
N-Alkylation: The starting material, aniline, undergoes N-alkylation with butan-2-yl bromide in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures.
O-Alkylation: The intermediate product is then subjected to O-alkylation with propan-2-yl bromide in the presence of a base such as sodium hydride. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: N-(Butan-2-yl)-4-(propan-2-yloxy)aniline can undergo oxidation reactions, leading to the formation of corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted aniline derivatives.
Applications De Recherche Scientifique
N-(Butan-2-yl)-4-(propan-2-yloxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(Butan-2-yl)-4-(propan-2-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Butan-2-yl)-2-(propan-2-yl)aniline: Similar structure but with different substitution patterns on the benzene ring.
N-(Butan-2-yl)-4-(methoxy)aniline: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
N-(Butan-2-yl)-4-(ethoxy)aniline: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
Uniqueness
N-(Butan-2-yl)-4-(propan-2-yloxy)aniline is unique due to the presence of both butan-2-yl and propan-2-yloxy groups, which can impart distinct chemical and biological properties. The specific substitution pattern on the benzene ring can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C13H21NO |
|---|---|
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
N-butan-2-yl-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C13H21NO/c1-5-11(4)14-12-6-8-13(9-7-12)15-10(2)3/h6-11,14H,5H2,1-4H3 |
Clé InChI |
ZKZZNRLXUQSRSE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC1=CC=C(C=C1)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B12127651.png)
![7-cyclopentyl-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12127659.png)
![(2Z)-2-(3,4-diethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12127668.png)
![2-bromo-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12127676.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B12127677.png)
![1,3-Dimethyl-5-[(naphthalen-2-yl)oxy]-1H-pyrazole-4-carbaldehyde](/img/structure/B12127688.png)




![2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12127724.png)
![2-(5-{[4-(Methoxycarbonyl)phenyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-y l)acetic acid](/img/structure/B12127743.png)


